molecular formula C17H17N5O2S2 B10930855 3-ethyl-6-methyl-2-{[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one

3-ethyl-6-methyl-2-{[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10930855
M. Wt: 387.5 g/mol
InChI Key: NSOQZQLRFGEBAC-UHFFFAOYSA-N
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Description

3-ethyl-6-methyl-2-{[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of thieno[2,3-d]pyrimidine and pyrazolo[1,5-a]pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-methyl-2-{[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactionsKey steps include cyclization reactions, sulfonation, and methylation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6-methyl-2-{[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-ethyl-6-methyl-2-{[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-6-methyl-2-{[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-6-methyl-2-{[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combined structure of thieno[2,3-d]pyrimidine and pyrazolo[1,5-a]pyrimidine. This dual structure allows it to exhibit a broader range of biological activities and electronic properties compared to its individual components .

Properties

Molecular Formula

C17H17N5O2S2

Molecular Weight

387.5 g/mol

IUPAC Name

3-ethyl-6-methyl-2-[(2-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidin-7-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H17N5O2S2/c1-4-21-16(24)12-6-10(3)26-15(12)19-17(21)25-8-11-7-14(23)18-13-5-9(2)20-22(11)13/h5-7H,4,8H2,1-3H3,(H,18,23)

InChI Key

NSOQZQLRFGEBAC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC3=CC(=O)NC4=CC(=NN34)C)SC(=C2)C

Origin of Product

United States

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